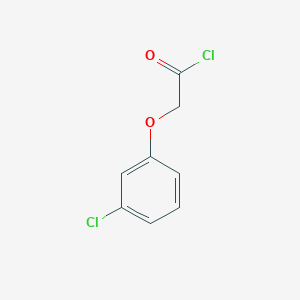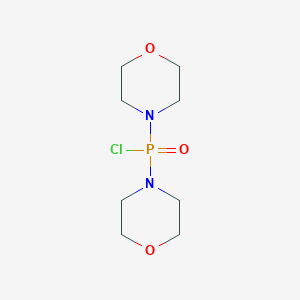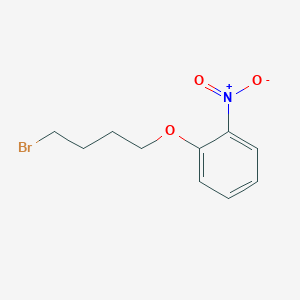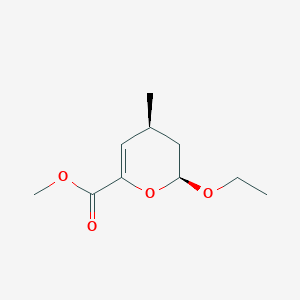
methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate, also known as MEMDP, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various studies, and its potential applications in the field of medicine and biochemistry are being explored.
Wirkmechanismus
The exact mechanism of action of methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in various biological processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, while also suppressing inflammation by modulating the activity of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis, the modulation of cellular signaling pathways, and the regulation of gene expression. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its low solubility in water can make it difficult to work with in certain applications, and its high cost may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research involving methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate, including:
1. Further exploration of its potential as a therapeutic agent for cancer, inflammation, and other diseases.
2. Development of more efficient and cost-effective synthesis methods for methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate.
3. Investigation of its potential as a tool for studying cellular signaling pathways and gene expression.
4. Exploration of its potential as a building block for the synthesis of other bioactive compounds.
5. Investigation of its potential as a natural pesticide or herbicide.
In conclusion, methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate is a promising compound with a range of potential applications in scientific research. Its unique properties and potential therapeutic effects make it an interesting target for further investigation, and its use in various fields of science is likely to continue to grow in the coming years.
Synthesemethoden
Methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with 2-methyl-2-butene-1-ol in the presence of a strong acid catalyst. The resulting product is then subjected to a series of chemical reactions, including esterification and cyclization, to obtain methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and organic synthesis. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-13-9-6-7(2)5-8(14-9)10(11)12-3/h5,7,9H,4,6H2,1-3H3/t7-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZYDOPYIMRYJH-APPZFPTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C=C(O1)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@@H](C=C(O1)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


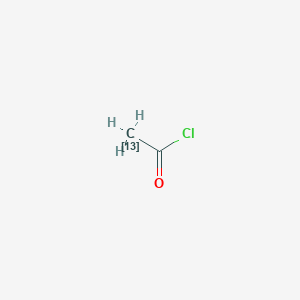
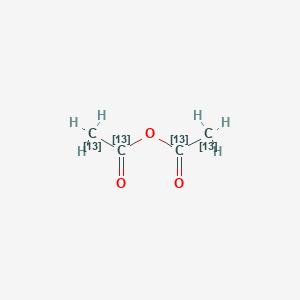
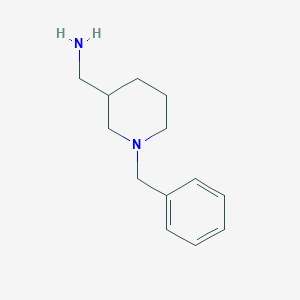
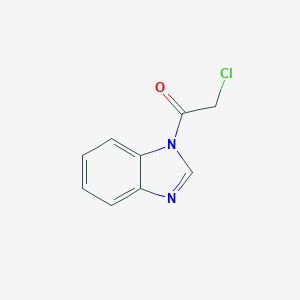
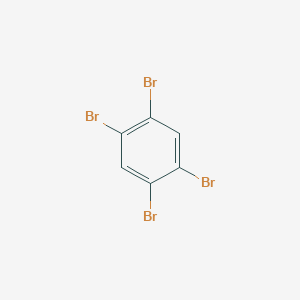
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
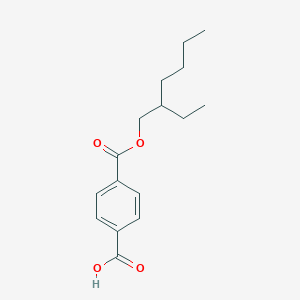
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)

